1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea
Description
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSFSVTYQMXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Dimethylurea Moiety: The final step involves the reaction of the pyrrolidinone derivative with dimethylcarbamoyl chloride under basic conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of urea derivatives, many of which exhibit pesticidal or herbicidal activity. Below is a comparative analysis of its structure and key features relative to analogs (Table 1).
Table 1: Structural and Molecular Comparison with Analogs
*Calculated values due to lack of direct experimental data.
Key Structural and Functional Differences
Substituent Position on Pyrrolidinone: The target compound and CAS 891105-06-9 share a 3-fluorophenyl group on the pyrrolidinone, whereas CAS 894017-82-4 has a 4-fluorophenyl substitution. Fluorine’s position on the aromatic ring can modulate electronic effects and binding interactions .
Urea Modifications :
- The 3,3-dimethyl group in the target compound reduces hydrogen-bonding capacity compared to analogs with aromatic or acetylated urea substituents (e.g., CAS 891105-06-9). This may decrease solubility but improve membrane permeability .
- Chlorinated aryl groups (e.g., Diuron) enhance electrophilicity and herbicidal potency but raise environmental persistence concerns .
Biological Implications :
Biological Activity
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrrolidinone ring and a urea moiety, which contribute to its interactions with various biological targets.
Chemical Structure
The molecular formula for 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is C14H18FN3O2, with a molecular weight of approximately 277.31 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN3O2 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various physiological processes.
The mechanism by which 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea exerts its effects involves binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to downstream biological effects. For instance, it may act as an inhibitor or an agonist depending on the target.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : In vitro assays have demonstrated that 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can inhibit certain kinases involved in cell signaling pathways. These findings suggest its potential role in cancer therapy by disrupting proliferative signals.
- Pharmacokinetics : Research on the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Comparative Activity
The biological activity of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can be compared to similar compounds:
Synthesis and Preparation
The synthesis of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorophenyl Group : This step often utilizes electrophilic aromatic substitution methods.
- Coupling with Urea Moiety : The final step involves nucleophilic substitution reactions to attach the urea group.
Q & A
Q. What are the established synthetic routes for 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea, and how can reaction efficiency be validated?
The compound is synthesized via urea formation between an isocyanate and amine. A typical approach involves reacting 3-fluorophenyl-substituted pyrrolidinone derivatives with dimethylcarbamoyl chloride in inert solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Efficiency is validated using HPLC for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Reaction intermediates should be characterized via H/C NMR to track regioselectivity and byproducts .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and urea linkage integrity.
- X-ray crystallography : Resolve stereochemistry at the pyrrolidinone ring and fluorophenyl orientation. For example, similar compounds in used X-ray to validate substituent geometry .
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm) and N-H urea vibrations (~3300 cm) .
Q. What are the critical physicochemical properties influencing solubility and bioavailability?
Key properties include:
- Molecular weight : 359.4 g/mol (CAS 894030-05-8, ).
- LogP : Predicted via computational tools (e.g., ChemAxon) to assess lipophilicity.
- Hydrogen-bond donors/acceptors : The urea moiety (2 donors, 1 acceptor) impacts membrane permeability. Solubility can be tested in DMSO/PBS buffers for in vitro assays .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for scale-up?
Use factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example:
- Response variables : Yield, purity.
- Factors : Reaction time (6–24 hrs), temperature (25–80°C).
- Statistical tools : ANOVA or software (Minitab, JMP) to identify significant factors. highlights DoE’s role in reducing trial runs while maintaining robustness .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- In silico modeling : Molecular docking (AutoDock) or MD simulations to assess binding affinity to targets like kinase enzymes. ’s SMILES/InChI data can guide 3D structure reconstruction .
- Metabolic stability assays : Use liver microsomes to evaluate if discrepancies arise from rapid metabolite formation .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- DFT calculations : Model transition states for nucleophilic attacks on the urea carbonyl group. ’s quantum chemical methods (e.g., Gaussian) can predict regioselectivity in fluorophenyl ring functionalization .
- Reaction pathway sampling : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways under varying pH or solvent conditions .
Q. How to design mechanistic studies for degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (HO) conditions. Monitor via LC-MS for hydrolyzed (pyrrolidinone ring-opening) or oxidized products.
- Isotopic labeling : Use O-water to trace hydrolysis mechanisms at the urea moiety .
Data Analysis and Validation
Q. What statistical approaches validate reproducibility in biological assays?
- Bland-Altman plots : Compare intra- and inter-lab variability for IC values.
- Z’-factor analysis : Assess assay robustness in high-throughput screens (Z’ > 0.5 indicates reliability) .
Q. How to address conflicting crystallographic vs. computational geometry predictions?
- Multiconformer modeling : Use software (e.g., Phenix) to refine X-ray data against DFT-optimized geometries.
- Torsional angle analysis : Compare calculated (DFT) and observed (X-ray) dihedral angles for the fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
